3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-isopropylphenyl)propanamide
Description
This compound features a complex heterocyclic core comprising a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine scaffold substituted with an isobutyl group at position 4 and a 5-oxo-4,5-dihydro moiety. The propanamide side chain is functionalized with a 4-isopropylphenyl group, distinguishing it from structurally related analogs. Such derivatives are often explored for kinase inhibition or anti-inflammatory activity due to their ability to modulate protein-protein interactions .
Properties
IUPAC Name |
3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]-N-(4-propan-2-ylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2S/c1-14(2)13-27-22(30)21-18(11-12-31-21)28-19(25-26-23(27)28)9-10-20(29)24-17-7-5-16(6-8-17)15(3)4/h5-8,11-12,14-15H,9-10,13H2,1-4H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCANWAXQSBWMHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC4=CC=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Implications and Limitations
- Activity Prediction : The isopropylphenyl group may enhance target selectivity compared to smaller substituents, but empirical validation is required.
- Data Gaps: Limited public data on the target compound’s spectral or biological properties necessitate further studies.
Q & A
Basic Question
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry of the triazolo-pyrimidine fusion. Key diagnostic signals include:
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with MS detection validates purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z calculated for C₂₆H₃₀N₆O₂S) .
Advanced Application : For stereochemical analysis, use 2D NMR (NOESY) to confirm spatial proximity between the isopropylphenyl group and the thieno ring .
How can researchers address discrepancies in biological activity data across different assays?
Advanced Question
Contradictory bioactivity results often stem from assay-specific variables:
- Solubility Artifacts : Pre-saturate the compound in assay buffers (e.g., PBS with 0.1% DMSO) to avoid aggregation. Validate solubility via dynamic light scattering .
- Metabolic Interference : Use liver microsome stability assays (e.g., human S9 fractions) to identify rapid degradation pathways that may skew IC₅₀ values .
Case Study : In kinase inhibition assays, discrepancies between enzymatic and cell-based results were traced to off-target binding to serum proteins, resolved using isothermal titration calorimetry (ITC) to measure binding constants .
What computational methods support structure-activity relationship (SAR) studies for this compound?
Advanced Question
- Molecular Docking : Use Glide or AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). Key parameters:
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen-bond acceptors at the 5-oxo position, hydrophobic interactions from the isopropylphenyl group) using Schrödinger’s Phase .
Validation : Cross-validate computational predictions with alanine-scanning mutagenesis of the target protein .
How should researchers mitigate stability issues during long-term storage?
Basic Question
- Degradation Pathways : Hydrolysis of the propanamide bond under humid conditions and photooxidation of the thiophene ring are primary concerns .
- Storage Conditions :
- Lyophilize and store at -20°C under argon.
- Use amber vials with desiccants (silica gel) to block UV light and moisture .
Quality Control : Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
What strategies resolve low reproducibility in scaled-up synthesis?
Advanced Question
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression and detect intermediates (e.g., enol tautomers during cyclization) .
- Purification Challenges : Replace flash chromatography with preparative HPLC for >10 g batches, using gradients optimized for polar impurities (e.g., unreacted isopropylphenylamine) .
Case Study : A batch-dependent impurity (m/z +16) was traced to residual peroxides in THF; switching to freshly distilled THF stabilized with BHT eliminated the issue .
How can researchers validate the absence of genotoxic impurities in final batches?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
